4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C26H25BrN2O4 and a molecular weight of 509.404 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, an isopropyl group, and a phenyl benzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 5-isopropyl-2-methylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.
Hydrazonation: The phenoxyacetyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Bromination: The carbohydrazonoyl intermediate is brominated to introduce the bromine atom.
Esterification: Finally, the brominated intermediate is esterified with benzoic acid to form the final product.
Chemical Reactions Analysis
4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
4-BR-2-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with a different isomer of the isopropyl group.
4-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound lacks the bromine atom, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
767339-04-8 |
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Molecular Formula |
C26H25BrN2O4 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H25BrN2O4/c1-17(2)20-10-9-18(3)24(14-20)32-16-25(30)29-28-15-21-13-22(27)11-12-23(21)33-26(31)19-7-5-4-6-8-19/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ |
InChI Key |
DKHLBZXGBVIYGQ-RWPZCVJISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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